molecular formula C14H11NO3 B10908137 2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione

2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione

Cat. No.: B10908137
M. Wt: 241.24 g/mol
InChI Key: FALROQMVIHGVHR-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione is a phthalimide derivative characterized by a furan-2-ylmethyl substituent at the 2-position and a methyl group at the 5-position of the isoindole-1,3-dione core. The furan moiety in this compound may enhance its bioavailability and interaction with biological targets due to its aromatic and heterocyclic nature .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-5-methylisoindole-1,3-dione

InChI

InChI=1S/C14H11NO3/c1-9-4-5-11-12(7-9)14(17)15(13(11)16)8-10-3-2-6-18-10/h2-7H,8H2,1H3

InChI Key

FALROQMVIHGVHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of furan derivatives with isoindole-1,3-dione precursors. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and isoindole-1,3-dione moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Phthalimide Derivatives

The following table summarizes key structural and functional differences between 2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione and related compounds:

Compound Name Substituents Biological Activity Key Findings Reference
This compound 2-(Furan-2-ylmethyl), 5-methyl Potential antioxidant/neuroprotective Structural similarity to active phthalimides; furan may enhance bioactivity
2-(3-Fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione (3b) 3-Fluoro-5-(trifluoromethyl)benzyl Antioxidant, neuroprotective Inhibits DPPH/ABTS radicals; reduces oxidative stress in AD models
2-(4-Bromo-2-chloro-6-methylphenyl)isoindoline-1,3-dione (3c) 4-Bromo-2-chloro-6-methylphenyl Antioxidant, neuroprotective Comparable radical scavenging activity to 3b; improves memory in mice
2-(4-(2-(4-(1H-Indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione (4) 4-(Indol-3-yl-dihydropyridinyl-ethyl)phenyl Serotonin transporter (SERT) modulation Biotinylated ligand for SERT imaging; distinct mechanism vs. furan derivatives
2-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethyl)isoindoline-1,3-dione Benzimidazole-phenylethyl α-Glycosidase inhibition Selective enzyme inhibition; no overlap with antioxidant activity of 3b/3c
2-(2-Chloroethyl)-5-fluoro-isoindole-1,3-dione 2-Chloroethyl, 5-fluoro Unknown (structural analog) Chloroethyl group increases reactivity; fluoro enhances metabolic stability

Key Observations:

Substituent Impact on Activity :

  • Electron-Withdrawing Groups (3b, 3c) : Fluorine and bromine substituents enhance radical scavenging and neuroprotective effects, as seen in compounds 3b and 3c .
  • Heterocyclic Moieties (Furan vs. Benzimidazole) : The furan group in the target compound may favor antioxidant activity, while benzimidazole derivatives (e.g., in ) prioritize enzyme inhibition .

Mechanistic Divergence :

  • Compound 4 () targets serotonin transporters, unlike furan-based phthalimides, which act via oxidative stress pathways .

Synthetic Accessibility :

  • Nitro-substituted analogs (e.g., 2-(Furan-2-ylmethyl)-4-nitroisoindole-1,3-dione in ) are commercially available but lack detailed pharmacological data compared to fluorinated or brominated derivatives .

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